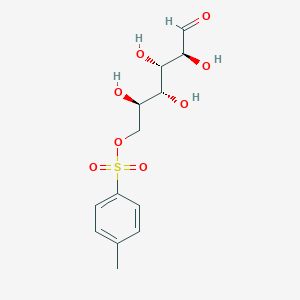

6-O-Tosyl-D-mannose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-O-Tosyl-D-mannose is an indispensable compound within the biomedical sector. It strategically tackles a diverse range of maladies, boasting profound potential. This agent effectively combats bacterial and viral afflictions, encompassing tuberculosis and influenza . Its pivotal role in advancing novel antibiotics and antiviral agents stems from its potent antimicrobial attributes .

Synthesis Analysis

A series of compounds associated with naturally occurring and biologically relevant glycans consisting of α-mannosides were prepared and analyzed using collision-induced dissociation (CID), energy-resolved mass spectrometry (ERMS), and 1H nuclear magnetic resonance spectroscopy . The reaction of bulky 6-O-trityl protected dihydroxy donor produced the corresponding 1→6 glycoside in relatively lower yield, as in that case generation of 2→6 glycoside side products increased .

Molecular Structure Analysis

The major diastereomer formed in the Barbier-type metal-mediated allylation of D-mannose has previously been shown to adopt a perfectly linear conformation, both in solid state and in solution, resulting in the formation of hydrogen-bonded networks and subsequent aggregation from aqueous solution upon stirring . The binary melting point diagram of the system was determined by differential scanning calorimetry analysis, and the obtained results, along with structure determination by single crystal X-ray diffraction, confirmed that allylated mannose forms a true racemate .

Chemical Reactions Analysis

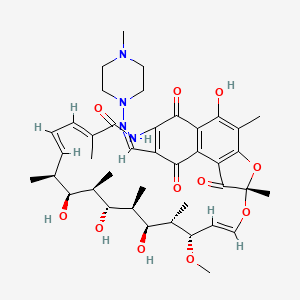

The 6-O-Tosyl-D-mannose molecule contains a total of 40 bond(s). There are 22 non-H bond(s), 9 multiple bond(s), 8 rotatable bond(s), 3 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 aldehyde(s) (aliphatic), 4 hydroxyl group(s), 4 secondary alcohol(s), and 1 sulfonate(s) (thio-/dithio-) .

Physical And Chemical Properties Analysis

The binary melting point diagram of the system was determined by differential scanning calorimetry analysis, and the obtained results, along with structure determination by single crystal X-ray diffraction, confirmed that allylated mannose forms a true racemate .

Applications De Recherche Scientifique

Biological Production of D-Mannose

D-Mannose is an epimer of glucose at the C-2 position and exists in nature as a component of mannan . It is used widely in food, medicine, cosmetic, and food-additive industries due to its low-calorie and non-toxic features . It is also used as a starting material to synthesize immunostimulatory agents, anti-tumor agents, vitamins, and D-mannitol .

Physiological Benefits on Health

D-Mannose exhibits many physiological benefits on health such as immune system enhancement, diabetes mellitus management, intestinal diseases treatment, and urinary tract infections prevention .

Enzymatic Conversion for D-Mannose Production

Different D-mannose-producing enzymes from various sources are discussed in detail with regard to their biochemical characteristics, catalytic efficiency, and reaction kinetics for D-mannose production . Four types of microbial enzymes are reported to have potential applications for the production of D-mannose, including D-lyxose isomerase (LIase, EC 5.3.1.15), D-mannose isomerase (MIase, EC 5.3.1.7), cellobiose 2-epimerase (CEase, EC 5.1.3.11), and D-mannose 2-epimerase (MEase, EC 5.1.3.-) .

Prevention of Urinary Tract Infections

Research suggests that supplemented D-mannose could be a promising alternative or complementary remedy especially as a prophylaxis for recurrent urinary tract infections . When excreted in urine, D-mannose potentially inhibits Escherichia coli, the main causative organism of urinary tract infections, from attaching to urothelium and causing infection .

5. Dietary Supplement for Urinary Tract Health D-Mannose is commonly marketed as a dietary supplement for urinary tract health . Research suggests that free D-mannose in urine has the potential to saturate E. coli FimH structures, and subsequently block E. coli adhesion to urinary tract epithelial cells .

Alternative Treatment Options

With the development of antibiotic resistance being a major concern, D-mannose presents a demand for alternative treatment options . This case example offers low-level evidence for keeping D-mannose on-hand for immediate use upon symptom onset .

Safety And Hazards

The safety data sheet for D(+)-Mannose suggests that if inhaled, the person should be moved into fresh air. If not breathing, give artificial respiration. In case of skin contact, wash off with soap and plenty of water. In case of eye contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes .

Orientations Futures

6-O-Tosyl-D-mannose has been proposed as an alternative approach for managing UTIs since it can inhibit the bacterial adhesion to the urothelium . It could play a beneficial role in the treatment of a variety of diseases, including cancers and inflammatory diseases, and could be a novel therapeutic strategy that deserves continued evaluation .

Propriétés

IUPAC Name |

[(2R,3R,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexyl] 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O8S/c1-8-2-4-9(5-3-8)22(19,20)21-7-11(16)13(18)12(17)10(15)6-14/h2-6,10-13,15-18H,7H2,1H3/t10-,11-,12-,13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCJLNPUSKXXYSV-FDYHWXHSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC(C(C(C(C=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]([C@H]([C@@H]([C@@H](C=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O8S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-O-Tosyl-D-mannose | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R)-6-(3,7-dimethyl-2,6-dioxopurin-1-yl)hexan-2-yl] acetate](/img/structure/B1147356.png)

![(3R)-3-[[2-(1,3-Benzodioxol-5-ylcarbonyl)-1H-indol-3-yl]methyl]-1-methyl-2,5-piperazinedione](/img/structure/B1147376.png)